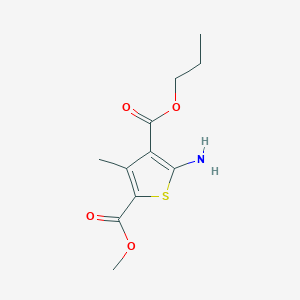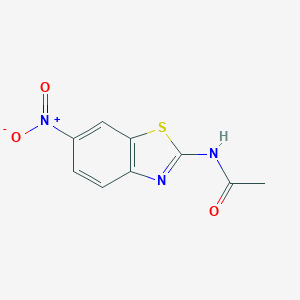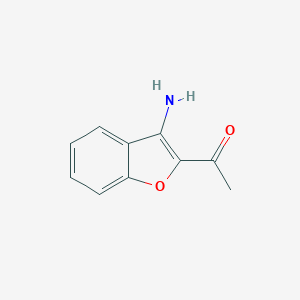
1-(3-アミノ-1-ベンゾフラン-2-イル)エタノン
概要
説明
科学的研究の応用
1-(3-Amino-1-benzofuran-2-yl)ethanone has several applications in scientific research:
Safety and Hazards
将来の方向性
While specific future directions for 1-(3-Amino-1-benzofuran-2-yl)ethanone are not available, benzofuran derivatives are a subject of significant research, particularly in the realm of anti-cancer activity . Therefore, it’s likely that future research will continue to explore the potential applications of these compounds in medicinal chemistry.
作用機序
Target of Action
Similar compounds have been shown to interact with receptor tyrosine kinases (tks), which play a crucial role in cell signaling pathways .
Mode of Action
It’s plausible that it may interact with its targets, such as tks, leading to changes in cell signaling pathways .
Biochemical Pathways
Compounds that target tks can influence various cellular processes, including cell growth, differentiation, and metabolism .
Result of Action
Similar compounds have shown cytotoxic activity in various cancer cell lines .
生化学分析
Biochemical Properties
It is known that similar benzofuran derivatives can interact with various biomolecules, leading to changes in biochemical reactions .
Cellular Effects
Similar compounds have been shown to induce pro-oxidative effects, increasing reactive oxygen species in cancer cells. This interaction leads to an increase in reactive oxygen species, especially at 12 hours of incubation.
準備方法
The synthesis of 1-(3-Amino-1-benzofuran-2-yl)ethanone typically involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone with 5-bromo-2-hydroxybenzaldehyde in the presence of a base such as sodium carbonate (Na2CO3) and a catalyst like 4-dimethylaminopyridine (DMAP) at elevated temperatures . The reaction mixture is then extracted and purified to obtain the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
化学反応の分析
1-(3-Amino-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-(3-Amino-1-benzofuran-2-yl)ethanone can be compared with other benzofuran derivatives, such as:
1-(3-Methyl-1-benzofuran-2-yl)ethanone: Known for its antiviral and antitumor properties.
5-Phenyl-1-benzofuran-2-yl derivatives: Exhibiting antimicrobial and analgesic activities.
3-Amino-1-benzofurans: Used as analgesics.
The uniqueness of 1-(3-Amino-1-benzofuran-2-yl)ethanone lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
特性
IUPAC Name |
1-(3-amino-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQBNOWMBVHDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349582 | |
| Record name | 1-(3-Amino-benzofuran-2-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49615-96-5 | |
| Record name | 1-(3-Amino-benzofuran-2-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
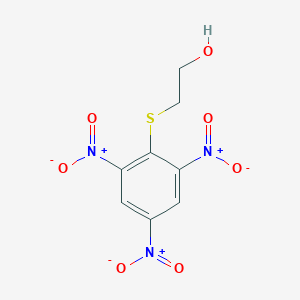
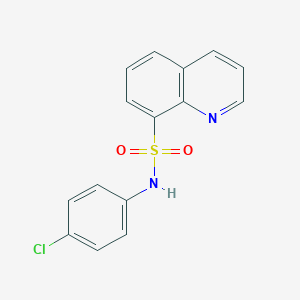
![2-[(Octadecylimino)methyl]phenol](/img/structure/B182903.png)


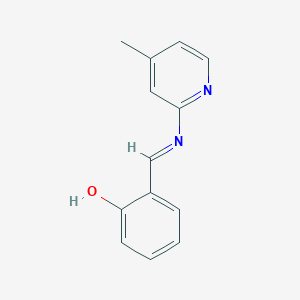
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B182914.png)



![1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B182920.png)
